molecular formula C10H8ClN3O2 B2761845 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide CAS No. 541534-75-2

2-chloro-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide

Cat. No.: B2761845
CAS No.: 541534-75-2
M. Wt: 237.64
InChI Key: BTAPFKORZUBJMA-UHFFFAOYSA-N
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Description

2-chloro-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide is an organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a carboxamide group and a chloro group, as well as an oxazole ring with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide typically involves the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors, such as 3-amino-2-chloropyridine and 2-bromo-3-methyl-1,2-oxazole, under suitable conditions.

    Coupling reaction: The oxazole ring is then coupled with the pyridine ring through a carboxamide linkage. This step may involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Substitution reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, often in the presence of a catalyst such as copper(I) iodide.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce oxazole N-oxides.

Scientific Research Applications

2-chloro-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide has several scientific research applications:

    Medicinal chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials science: The compound is studied for its potential use in the synthesis of novel materials with unique electronic and optical properties.

    Biological research: It is used as a tool compound to study various biological pathways and mechanisms, particularly those involving heterocyclic compounds.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide: This compound is unique due to its specific substitution pattern and the presence of both pyridine and oxazole rings.

    2-chloro-N-(5-methyl-1,2-oxazol-3-yl)pyridine-4-carboxamide: A similar compound with a different substitution pattern on the pyridine ring.

    2-chloro-N-(5-methyl-1,2-oxazol-3-yl)benzamide: A related compound where the pyridine ring is replaced with a benzene ring.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the combination of pyridine and oxazole rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-chloro-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O2/c1-6-5-8(14-16-6)13-10(15)7-3-2-4-12-9(7)11/h2-5H,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTAPFKORZUBJMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=C(N=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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